molecular formula C15H24O5 B11718603 (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Cat. No.: B11718603
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-RVTUHGRSSA-N
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Description

The compound (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10310?,??0?,??]hexadecan-10-ol is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol typically involves multi-step organic reactions. The process begins with the formation of the tetracyclic core, followed by the introduction of methyl groups and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds. These products can be further utilized in different chemical processes or applications.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis and catalysis research.

Biology

The compound’s potential biological activity is of interest in the field of biochemistry. Researchers study its interactions with biological molecules to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry

Industrially, (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism by which (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic molecules with multiple oxygen atoms and methyl groups. Examples include:

  • (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-one
  • (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-amine

Uniqueness

The uniqueness of (1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10-,11-,12?,13-,14-,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-RVTUHGRSSA-N

Isomeric SMILES

CC1CC[C@@H]2C(C(O[C@H]3[C@@]24[C@@H]1CC[C@](O3)(OO4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Origin of Product

United States

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